3-Pentanone-2,2,4,4-D4
Overview
Description
3-Pentanone-2,2,4,4-D4 is a deuterated form of 3-pentanone, also known as diethyl ketone. It is a colorless liquid with an acetone-like odor. The compound is characterized by the replacement of hydrogen atoms at positions 2 and 4 with deuterium, a stable isotope of hydrogen. This modification makes it useful in various scientific applications, particularly in the field of spectroscopy and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Ketonic Decarboxylation Route
Reaction: Propanoic acid undergoes ketonic decarboxylation in the presence of metal oxide catalysts.
Conditions: The reaction is typically conducted in a tube furnace.
Equation: 2 CH₃CH₂CO₂H → (CH₃CH₂)₂CO + CO₂ + H₂O.
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Carbonylation Route
Reaction: Ethylene, carbon monoxide, and hydrogen are combined in the presence of dicobalt octacarbonyl as a catalyst.
Conditions: Water can be used as a source of hydrogen, and the reaction involves a migratory insertion mechanism.
Industrial Production Methods
The industrial production of 3-Pentanone-2,2,4,4-D4 follows similar routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is essential to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Typically conducted under acidic or basic conditions.
Products: Oxidation of 3-pentanone can lead to the formation of carboxylic acids.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction results in the formation of secondary alcohols.
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Substitution
Reagents: Halogenating agents like phosphorus tribromide.
Conditions: Conducted under controlled temperatures.
Products: Substitution reactions can yield halogenated ketones.
Scientific Research Applications
3-Pentanone-2,2,4,4-D4 is extensively used in scientific research due to its unique properties:
Spectroscopy: Utilized as a standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures.
Tracer Studies: Employed in metabolic studies to trace biochemical pathways.
Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs.
Industrial Applications: Used as a solvent in paint and coatings, and as a precursor in the synthesis of vitamin E.
Mechanism of Action
The mechanism of action of 3-Pentanone-2,2,4,4-D4 involves its interaction with molecular targets through its carbonyl group. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracer studies. The compound can participate in various chemical reactions, including nucleophilic addition and substitution, due to the electrophilic nature of the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: The non-deuterated form, commonly used as a solvent and in chemical synthesis.
2-Pentanone: An isomer with similar properties but different reactivity due to the position of the carbonyl group.
2,2,4,4-Tetramethyl-3-pentanone:
Uniqueness
3-Pentanone-2,2,4,4-D4 is unique due to its isotopic labeling, which provides distinct advantages in spectroscopic studies and tracer applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in biochemical pathways.
Properties
IUPAC Name |
2,2,4,4-tetradeuteriopentan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i3D2,4D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMTJIUBPUKL-KHORGVISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C([2H])([2H])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.